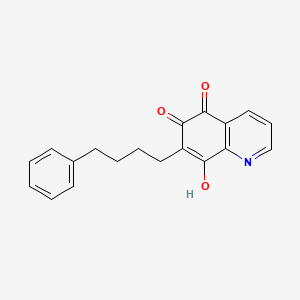
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in organic synthesis due to its multiple reactive centers, making it a valuable building block in the production of various functional and pharmacologically active substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1-phenylcyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the development of biologically active compounds with potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can act as an electrophile, while the ester group can undergo nucleophilic attack. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Contains a nitrile and ester group but lacks the phenylcyclohexyl moiety, making it less complex.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications but lacks the nitrile group.
The uniqueness of this compound lies in its combination of the phenylcyclohexyl moiety with the nitrile and ester groups, providing a versatile and reactive compound for various applications .
Eigenschaften
CAS-Nummer |
25593-96-8 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate |
InChI |
InChI=1S/C17H21NO2/c1-2-20-16(19)15(13-18)17(11-7-4-8-12-17)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
IEAFBALWZCEACF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C1(CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)

![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)



![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)




